molecular formula C4H8BrNO B1266563 2-Bromo-N-ethylacetamide CAS No. 5327-00-4

2-Bromo-N-ethylacetamide

Cat. No. B1266563
CAS RN: 5327-00-4
M. Wt: 166.02 g/mol
InChI Key: XZHKIYIYQHCBED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-N-ethylacetamide-related compounds involves various methods, including direct bromination, the Leuckart reaction, and catalyzed N-formylation of amines. For instance, 2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) has been utilized in peptide synthesis, demonstrating high reactivity and yields with low racemization, beneficial for synthesizing complex peptides such as segments of Cyclosporine A and Dolastatin 15 (Li-peng & Xu Cheng, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-N-ethylacetamide, such as ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, has been characterized through various spectroscopic techniques and crystallography. These studies reveal details about the molecular conformations, bonding interactions, and overall geometry of the compounds, contributing to our understanding of their reactivity and properties (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

2-Bromo-N-ethylacetamide and its derivatives participate in numerous chemical reactions, including amidination, cross-linking, and bromo-cyclization. These reactions are crucial for modifying molecules and introducing new functional groups, thereby altering the chemical and physical properties of the compounds for specific applications. For example, ethyl bromoacetimidate is used for cross-linking protein NH2 groups, demonstrating the versatility of bromoacetamide derivatives in chemical synthesis (J. Diopoh & M. Olomucki, 1979).

Physical Properties Analysis

The physical properties of 2-Bromo-N-ethylacetamide and related compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Detailed analysis of these properties is essential for understanding the behavior of these compounds under different conditions and for their application in various chemical processes.

Chemical Properties Analysis

The chemical properties of 2-Bromo-N-ethylacetamide derivatives, including reactivity, stability, and interaction with other molecules, are critical for their use in organic synthesis. For instance, the reactivity of N-bromoacetamide in domino cyclization and elimination reactions enables the synthesis of 1-bromo-2-amino-3-butene derivatives, highlighting the utility of bromoacetamide compounds in organic synthesis (R. Zhu, Kai Yu, & Z. Gu, 2014).

Scientific Research Applications

Antidiabetic Potential

A study focused on the synthesis of 2-bromo-N-phenyl/arylacetamides, including 2-Bromo-N-ethylacetamide, revealed their potential as antidiabetic agents. These compounds demonstrated significant α-glucosidase inhibition, suggesting their utility in diabetes management with low cytotoxicity (Nazir et al., 2018).

Pharmacological Applications

Another research explored the pharmacological properties of derivatives of 2-bromo-N-ethylacetamide. These derivatives were assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, showing promising results comparable to standard drugs (Rani et al., 2016).

Metabolic Pathway Studies

Research on 2-Bromo-N-ethylacetamide has contributed to understanding metabolic pathways. A study isolating erythro-2-Brom-2-ethyl-3-hydroxybutyramide from urines of patients and animals treated with 2-Bromo-N-ethylacetamide provided insights into its metabolism and potential metabolites (Zimmermann & Braun, 1977).

Synthesis of Novel Compounds

2-Bromo-N-ethylacetamide plays a role in the synthesis of various novel compounds. For instance, its derivatives were utilized in synthesizing potent melatonin agonists, contributing to studies in neurochemistry and pharmacology (Duranti et al., 1992).

Catalyst in Chemical Reactions

This compound has also been used as a catalyst or intermediate in various chemical reactions. It's been involved in N-formylation of amines, direct 2,2-difluoroacetylation reactions, and the synthesis of 14C-labeled compounds, indicating its versatility in organic chemistry and drug synthesis processes (Li et al., 2018), (Furukawa et al., 2020), (Hartman et al., 1984).

Safety And Hazards

2-Bromo-N-ethylacetamide is classified as a combustible solid . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

2-bromo-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c1-2-6-4(7)3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHKIYIYQHCBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277775
Record name 2-Bromo-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-ethylacetamide

CAS RN

5327-00-4
Record name 5327-00-4
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Record name 2-Bromo-N-ethylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-ethylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TH Cheung, C Xue, DA Kurtz… - ACS Applied Materials & …, 2023 - ACS Publications
… phenyl bromoacetate; −CONHEt: 97 mg of 2-bromo-N-ethylacetamide; −CONHtBu: 114 mg of 2… Synthetic procedures for 2-bromo-N-ethylacetamide and 2-bromo-N-(tert-butyl)acetamide …
Number of citations: 1 pubs.acs.org
R Sokias, EL Werry, SW Chua, TA Reekie, L Munoz… - …, 2017 - pubs.rsc.org
… N-benzyl-2-bromo-N-ethylacetamide (530 μL, 2.69 mmol, 1.50 equiv.). Purification by flash chromatography (ethyl acetate/hexane, 1 [thin space (1/6-em)] : [thin space (1/6-em)] 4 v/v) …
Number of citations: 13 pubs.rsc.org
R Sokias, EL Werry, HWA Cheng, JH Lloyd… - European Journal of …, 2020 - Elsevier
… General procedure was followed using alkylating agent N-benzyl-2-bromo-N-ethylacetamide (141 mg, 0.549 mmol). The desired product 5b was isolated as a beige powder. Yield 83%. …
Number of citations: 4 www.sciencedirect.com
I Hierlmeier, A Guillou, DF Earley, A Linden… - Inorganic …, 2023 - ACS Publications
… (49) Then a nucleophilic substitution with the remaining free amine using either ethylbromoacetate or 2-bromo-N-ethylacetamide provided the desired compounds 2a and 2b in 90 …
Number of citations: 3 pubs.acs.org

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